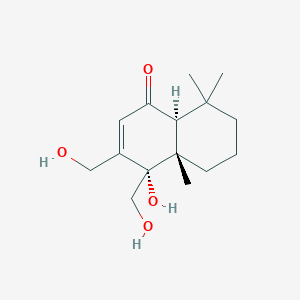

9alpha,11,12-Trihydroxydrim-7-en-6-one

Description

Properties

IUPAC Name |

(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCICCSDIUXWSU-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C(=O)C=C([C@@]2(CO)O)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 9α,11,12-Trihydroxydrim-7-en-6-one

Disclaimer: Despite extensive searches of scientific literature and chemical databases, the primary research publication detailing the initial isolation and characterization of 9α,11,12-Trihydroxydrim-7-en-6-one could not be located. While several chemical suppliers list this compound and suggest a natural origin, the foundational scientific data required for a comprehensive technical guide, including detailed experimental protocols, quantitative data, and specific biological activities, is not presently available in the public domain. This document summarizes the available information on its putative source and the general context of related compounds.

Overview of 9α,11,12-Trihydroxydrim-7-en-6-one

9α,11,12-Trihydroxydrim-7-en-6-one is classified as a drimane-type sesquiterpenoid.[1] This class of natural products is characterized by a bicyclic drimane skeleton. The structure of 9α,11,12-Trihydroxydrim-7-en-6-one is distinguished by hydroxyl groups at positions 9, 11, and 12, and a ketone group at position 6, with a double bond between carbons 7 and 8.

Putative Natural Source

Multiple chemical databases and commercial suppliers indicate that 9α,11,12-Trihydroxydrim-7-en-6-one can be isolated from the leaves and bark of Drimys winteri , a species of flowering plant in the Winteraceae family.[2][] This assertion, however, lacks direct citation to a peer-reviewed scientific article. Broader research on Drimys winteri confirms it as a rich source of various other drimane sesquiterpenoids, such as polygodial, drimenol, and isodrimeninol. Some sources also suggest that drimane-type sesquiterpenes can be derived from certain fungi.[1]

Due to the absence of the primary isolation paper, no verified quantitative data regarding the yield or concentration of 9α,11,12-Trihydroxydrim-7-en-6-one in Drimys winteri or any other natural source can be provided.

Experimental Protocols

The lack of the original scientific literature detailing the isolation of 9α,11,12-Trihydroxydrim-7-en-6-one makes it impossible to provide a specific and validated experimental protocol. However, a general workflow for the isolation of drimane sesquiterpenoids from a plant source like Drimys winteri can be conceptualized.

Caption: Generalized workflow for the isolation and identification of sesquiterpenoids.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature concerning the biological activity or the signaling pathways modulated by 9α,11,12-Trihydroxydrim-7-en-6-one. However, the broader class of drimane sesquiterpenoids isolated from Drimys winteri and other sources are known to exhibit a range of biological effects, including:

-

Antifungal activity

-

Antimicrobial activity

-

Anti-inflammatory properties

-

Antinociceptive (pain-reducing) effects

One vendor suggests that the mode of action for 9α,11,12-Trihydroxydrim-7-en-6-one may involve the modulation of enzymatic reactions within certain biological pathways.[1] Without dedicated research on this specific compound, any discussion of its interaction with signaling pathways would be speculative. A hypothetical relationship based on the known activities of related compounds is depicted below.

Caption: Hypothetical mechanism of action for a bioactive compound.

Conclusion

While 9α,11,12-Trihydroxydrim-7-en-6-one is commercially available and is associated with the natural source Drimys winteri, a thorough review of scientific literature did not yield the primary research necessary to construct a detailed technical guide. Key information regarding its isolation, quantitative data, and specific biological functions remains unelucidated in publicly accessible research. Further investigation is required to isolate and characterize this compound and to explore its potential therapeutic applications. Researchers interested in this molecule would likely need to perform foundational research to establish its properties.

References

isolation of 9alpha,11,12-Trihydroxydrim-7-en-6-one from Drimys winteri

An In-Depth Technical Guide to the Isolation of 9α,11,12-Trihydroxydrim-7-en-6-one from Drimys winteri

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid found in Drimys winteri. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a robust, representative methodology based on established principles for the extraction and purification of drimane sesquiterpenoids from plant matrices. This guide includes a hypothetical experimental workflow, recommendations for analytical characterization, and a discussion of its potential biological significance, aiming to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Drimys winteri, commonly known as Winter's Bark, is a species of flowering plant in the family Winteraceae. It is native to the temperate rainforests of Chile and Argentina. The plant has a rich history of use in traditional medicine, and its bark and leaves are known to be a source of a variety of bioactive secondary metabolites, particularly drimane sesquiterpenoids. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

One such compound of interest is 9α,11,12-Trihydroxydrim-7-en-6-one, a trihydroxylated drimane sesquiterpenoid. Its chemical structure suggests potential for various biological interactions, making it a valuable target for natural product isolation and pharmacological screening. This guide provides a detailed, albeit representative, technical protocol for its isolation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 9α,11,12-Trihydroxydrim-7-en-6-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₄ | [2] |

| Molecular Weight | 268.35 g/mol | [2] |

| CAS Number | 192566-65-7 | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in water (predicted) | - |

Experimental Protocols

The following is a representative, multi-step protocol for the isolation and purification of 9α,11,12-Trihydroxydrim-7-en-6-one from the bark of Drimys winteri.

Plant Material Collection and Preparation

-

Collection: Bark of Drimys winteri should be collected from mature trees. The collection season and specific location may influence the concentration of the target compound.

-

Drying: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for the initial extraction of polar to semi-polar compounds.

-

Procedure:

-

Pack the ground bark (e.g., 500 g) into the thimble of a Soxhlet extractor.

-

Extract with methanol (2 L) for 24-48 hours.

-

Concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

The drimane sesquiterpenoids are expected to be enriched in the dichloromethane and ethyl acetate fractions.

-

Concentrate each fraction using a rotary evaporator.

-

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

-

Equilibrate the column with a non-polar solvent (e.g., n-hexane).

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Use silica gel 60 F₂₅₄ plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing the compound of interest are pooled and further purified by Prep-HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to 9α,11,12-Trihydroxydrim-7-en-6-one.

-

Quantitative Data

The following table provides a template with representative data for the isolation process. Actual yields will vary depending on the plant material and experimental conditions.

| Step | Input | Output | Yield (%) | Purity (%) |

| Extraction | 500 g dried bark | 50 g crude extract | 10 | - |

| Solvent Partitioning | 50 g crude extract | 15 g ethyl acetate fraction | 30 | - |

| Column Chromatography | 15 g ethyl acetate fraction | 500 mg enriched fraction | 3.3 | ~70 |

| Prep-HPLC | 500 mg enriched fraction | 50 mg pure compound | 10 | >98 |

Spectroscopic Data for Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data for 9α,11,12-Trihydroxydrim-7-en-6-one.

| Technique | Expected Data |

| ¹H-NMR | Signals for methyl groups, methylene and methine protons on the drimane skeleton, and protons adjacent to hydroxyl and carbonyl groups. The presence of a signal corresponding to an olefinic proton is also expected. |

| ¹³C-NMR | Approximately 15 carbon signals, including those for methyl, methylene, methine, and quaternary carbons. Signals for a ketone carbonyl, an olefinic double bond, and carbons bearing hydroxyl groups are anticipated. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 268.35. Fragmentation patterns should be consistent with the drimane skeleton. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the isolation and purification of 9α,11,12-Trihydroxydrim-7-en-6-one.

Hypothetical Signaling Pathway

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one, a drimane sesquiterpenoid of significant interest. This document details the experimental protocols for isolation and the comprehensive analysis of spectroscopic data essential for its structural determination. Furthermore, it explores the potential biological significance of this class of compounds, offering insights for drug discovery and development.

Introduction

9α,11,12-Trihydroxydrim-7-en-6-one is a natural product belonging to the drimane class of sesquiterpenoids. These compounds, characterized by a bicyclic drimane skeleton, are predominantly isolated from terrestrial and marine organisms, including fungi and plants. Notably, the bark of Drimys winteri is a rich source of various drimane sesquiterpenoids.[1][2][3] The biological activities of drimane sesquiterpenoids are diverse and include anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical research.[4] The precise determination of their chemical structure is a critical first step in understanding their mechanism of action and potential therapeutic applications.

This guide focuses on the methodologies employed to elucidate the structure of 9α,11,12-Trihydroxydrim-7-en-6-one, providing a foundational understanding for researchers in natural product chemistry and drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₄O₄ |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 192566-65-7 |

| Class | Drimane Sesquiterpenoid |

| Natural Source | Drimys winteri |

Experimental Protocols

The elucidation of the structure of 9α,11,12-Trihydroxydrim-7-en-6-one involves a multi-step process, beginning with its isolation and purification from its natural source, followed by detailed spectroscopic analysis.

Isolation and Purification

The general procedure for isolating drimane sesquiterpenoids from Drimys winteri bark serves as a methodological template.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of drimane sesquiterpenoids.

Detailed Methodology:

-

Extraction: The dried and powdered bark of Drimys winteri is subjected to exhaustive maceration with methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fractions (typically the EtOAc fraction for polar compounds like the target molecule) are subjected to multiple steps of column chromatography. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., n-hexane-EtOAc).

-

Final Purification: Fractions containing the compound of interest are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The definitive structure of 9α,11,12-Trihydroxydrim-7-en-6-one is determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Spectroscopic Techniques:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Determines the number of carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃, C=O).

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.

-

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition (High-Resolution MS) of the compound and provides information on its fragmentation pattern, which aids in structural elucidation.

Spectroscopic Data and Structure Elucidation

While the specific, raw spectroscopic data for 9α,11,12-Trihydroxydrim-7-en-6-one is not publicly available, the following tables present the expected ¹H and ¹³C NMR data based on the analysis of structurally similar drimane sesquiterpenoids isolated from Drimys winteri.[1][3][5] This serves as an illustrative example of the data required for its complete structural assignment.

Table 1: Illustrative ¹H NMR Data for a Drimane Sesquiterpenoid Core

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.50 | m | |

| 1β | 1.65 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.40 | m | |

| 3β | 1.55 | m | |

| 5α | 2.10 | d | 10.5 |

| 7 | 5.90 | s | |

| 11 | 3.80 | d | 11.0 |

| 3.65 | d | 11.0 | |

| 12 | 3.50 | d | 12.0 |

| 3.40 | d | 12.0 | |

| 13 | 0.95 | s | |

| 14 | 0.90 | s | |

| 15 | 1.05 | s |

Table 2: Illustrative ¹³C NMR Data for a Drimane Sesquiterpenoid Core

| Position | δC (ppm) | Type |

| 1 | 39.5 | CH₂ |

| 2 | 18.2 | CH₂ |

| 3 | 42.0 | CH₂ |

| 4 | 33.5 | C |

| 5 | 55.0 | CH |

| 6 | 200.1 | C=O |

| 7 | 125.8 | C |

| 8 | 160.5 | C |

| 9 | 75.0 | C |

| 10 | 38.0 | C |

| 11 | 68.0 | CH₂ |

| 12 | 65.0 | CH₂ |

| 13 | 21.5 | CH₃ |

| 14 | 14.8 | CH₃ |

| 15 | 28.0 | CH₃ |

Structure Elucidation Logic:

Caption: Logical workflow for spectroscopic data analysis in structure elucidation.

Potential Biological Activity and Signaling Pathways

Drimane sesquiterpenoids are known for their anti-inflammatory properties. While the specific mechanism of 9α,11,12-Trihydroxydrim-7-en-6-one has not been detailed, related compounds from Drimys winteri, such as polygodial and isotadeonal, have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] This pathway is a central regulator of inflammation.

Inhibition of the Canonical NF-κB Signaling Pathway:

Caption: Postulated mechanism of anti-inflammatory action via NF-κB inhibition.

This pathway suggests that 9α,11,12-Trihydroxydrim-7-en-6-one may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The structural elucidation of 9α,11,12-Trihydroxydrim-7-en-6-one is a systematic process that relies on the synergistic application of chromatographic and spectroscopic techniques. While the complete experimental data for this specific compound remains to be fully disclosed in the public domain, this guide provides a comprehensive overview of the necessary methodologies and the expected nature of the data, based on closely related analogs. The potential for this and other drimane sesquiterpenoids to modulate key inflammatory pathways like NF-κB underscores their importance as lead compounds in the development of new therapeutic agents. Further research into the precise molecular targets and mechanisms of action of 9α,11,12-Trihydroxydrim-7-en-6-one is warranted to fully explore its therapeutic potential.

References

- 1. A complete 1H and 13C NMR data assignment for four drimane sesquiterpenoids isolated from Drimys winterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

The Architecture of Drimane Sesquiterpenoid Biosynthesis: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biosynthetic Pathways, Experimental Methodologies, and Regulatory Networks in Plants and Fungi.

Introduction

Drimane sesquiterpenoids are a diverse class of bicyclic C15 isoprenoid natural products exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] These compounds are of significant interest to researchers, scientists, and drug development professionals for their therapeutic potential. Found in both the plant and fungal kingdoms, the biosynthesis of the characteristic drimane skeleton originates from the universal precursor, farnesyl pyrophosphate (FPP). This guide provides a comprehensive technical overview of the core enzymatic pathways, genetic organization, and regulatory networks governing the production of drimane sesquiterpenoids. Detailed experimental protocols and available quantitative data are presented to facilitate further research and exploitation of these valuable biomolecules.

Core Biosynthetic Pathways: From Farnesyl Diphosphate to the Drimane Scaffold

The journey from the linear FPP to the bicyclic drimane core is initiated by a key class of enzymes known as terpene cyclases or synthases. While the final drimane products are diverse, the initial cyclization strategies in plants and fungi converge on the formation of a few key drimane precursors.

Biosynthesis in Fungi

In fungi, particularly within the genus Aspergillus, the genes encoding the enzymes for drimane sesquiterpenoid biosynthesis are typically organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all necessary genes for the production of a specific drimane derivative.[4] Two distinct cyclization pathways have been elucidated, leading to two primary drimane precursors: drimenol and drim-8-ene-11-ol.[4]

A pivotal discovery in fungal drimane biosynthesis was the identification of a novel class of haloacid dehalogenase (HAD)-like terpene cyclases.[4]

-

Drimenol Synthesis: In fungi like Aspergillus calidoustus, a drimenol cyclase, DrtB, directly converts FPP to drimenol. This enzyme exhibits a catalytic function that was once thought to be exclusive to plants.[4]

-

Drim-8-ene-11-ol Synthesis: In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane esters, involves a more intricate enzymatic machinery. A HAD-like terpene cyclase, AstC, first cyclizes FPP to drimanyl pyrophosphate. Subsequently, two phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol.[4]

Following the initial cyclization, the drimane skeleton undergoes a series of modifications by various "tailoring" enzymes, which are also encoded within the BGC. These modifications are responsible for the vast chemical diversity of fungal drimane sesquiterpenoids. Key tailoring enzymes include:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups at various positions on the drimane skeleton. For instance, in A. calidoustus, the P450 DrtD is responsible for hydroxylations at C-6, C-9, and C-12, as well as the oxidation of hydroxyl groups at C-6 and C-11.[2]

-

FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids, a crucial step in the formation of the γ-butyrolactone ring, a common feature in many fungal drimanes.[2][5] In the A. calidoustus pathway, DrtC carries out this oxidation.[5]

-

Acyltransferases: These enzymes catalyze the esterification of the drimane core with various acyl moieties, which are often synthesized by polyketide synthases (PKSs) also encoded within the same BGC.

Biosynthesis in Plants

In plants, the biosynthesis of drimane sesquiterpenoids also commences with the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases.

-

Drimenol Synthase: A key enzyme in plant drimane biosynthesis is drimenol synthase (DMS). For example, in the roots of the valerian plant (Valeriana officinalis), a novel sesquiterpene synthase, VoTPS3, has been identified to catalyze the formation of (-)-drimenol from FPP.[1][6] Similarly, in water pepper (Persicaria hydropiper), the enzyme PhDS has been characterized as a drimenol synthase.[1] The proposed mechanism for these plant drimenol synthases involves a protonation-initiated cyclization.[1]

Following the formation of drimenol, further enzymatic modifications lead to the production of various bioactive drimanes.

-

Cytochrome P450 Drimenol Oxidase: In Persicaria hydropiper, a cytochrome P450 enzyme, PhDOX1, has been identified to be involved in the conversion of drimenol. Co-expression of PhDS and PhDOX1 in yeast resulted in the production of drimendiol (the 12-hydroxylation product of drimenol) and cinnamolide.[1]

Quantitative Data

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and optimizing the biosynthesis of drimane sesquiterpenoids. While comprehensive kinetic data for all key enzymes is not yet available, some studies have reported relevant quantitative information.

| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Yield | Citation(s) |

| VoTPS1 | Valeriana officinalis | FPP | Valerena-4,7(11)-diene | ~10 | 0.01 | - | [7] |

| VoTPS2 | Valeriana officinalis | FPP | Germacrene C/D | ~10 | 0.01 | - | [7] |

| AsDMS | Aquimarina spongiae | FPP | (-)-Drimenol | - | - | - | [8][9] |

| Engineered S. cerevisiae | - | Glucose | Friedelin | - | - | 63.91 ± 2.45 mg/L | [10] |

| Engineered S. cerevisiae | - | Glucose | 13R-manoyl oxide | - | - | 3 g/L (fed-batch) | [11] |

| Engineered S. cerevisiae | - | Glucose | Kaempferol | - | - | 26.57 ± 2.66 mg/L | [12] |

| Engineered S. cerevisiae | - | Glucose | Quercetin | - | - | 20.38 ± 2.57 mg/L | [12] |

| Cladosporium antarcticum | - | Drimendiol | 9α-hydroxydrimendiol | - | - | 19.4% | [13] |

| Cladosporium antarcticum | - | Drimendiol | 3β-hydroxydrimendiol | - | - | 35% | [13] |

| Cladosporium antarcticum | - | Epidrimendiol | 9β-hydroxyepidrimendiol | - | - | 41.6% | [13] |

Regulatory Networks

The production of drimane sesquiterpenoids is tightly regulated by complex signaling networks in both plants and fungi, often in response to environmental cues.

Fungal Regulation: The Role of LaeA

In many filamentous fungi, including Aspergillus species, the biosynthesis of secondary metabolites is under the control of a global regulatory protein called LaeA.[14][15] LaeA is a nuclear-localized methyltransferase that is part of the Velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple BGCs, including those responsible for terpenoid production.[14][15] While direct binding of LaeA to drimane BGCs has not been explicitly demonstrated, its known role as a global regulator strongly suggests its involvement in controlling the expression of these clusters.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning and characterization of drimenol synthase from valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]

- 11. High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic engineering of yeast for fermentative production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

In-Depth Technical Guide: 9α,11,12-Trihydroxydrim-7-en-6-one (CAS: 192566-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities. This specific molecule has been isolated from the bark and leaves of Drimys winteri, a plant species native to Chile and Argentina.[1][2] The drimane skeleton of this compound, characterized by a bicyclic structure, is a common feature among a variety of secondary metabolites with potential therapeutic applications.

The existing body of research points towards the potential of drimane sesquiterpenoids in areas such as cancer, inflammation, and infectious diseases. While comprehensive biological data for 9α,11,12-Trihydroxydrim-7-en-6-one is not extensively detailed in publicly available literature, its structural class suggests it may share some of the biological properties attributed to other drimane sesquiterpenoids. This guide aims to consolidate the available information and provide a framework for future research and development.

Chemical Properties

A summary of the key chemical properties for 9α,11,12-Trihydroxydrim-7-en-6-one is provided in the table below.

| Property | Value |

| CAS Number | 192566-65-7 |

| Molecular Formula | C₁₅H₂₄O₄ |

| Molecular Weight | 268.35 g/mol |

| Class | Drimane Sesquiterpenoid |

| Natural Source | Drimys winteri[1][2] |

Biological Activity and Potential Applications

While specific quantitative biological data for 9α,11,12-Trihydroxydrim-7-en-6-one is limited, the broader class of drimane sesquiterpenoids isolated from Drimys winteri has been investigated for several biological activities. These studies provide a basis for predicting the potential therapeutic applications of this specific compound.

Cytotoxic Activity

Drimane sesquiterpenoids from Drimys winteri have been evaluated for their in vitro cytotoxic activity against various cancer cell lines.[3] For instance, studies have been conducted on cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and DU-145 (prostate cancer).[3] The general mechanism of action for some drimanes is thought to involve the induction of changes in mitochondrial membrane permeability.[3]

Anti-inflammatory Activity

Drimys winteri has been traditionally used in folk medicine for inflammatory conditions.[3] Scientific investigations into drimane sesquiterpenoids from this plant have explored their potential to modulate inflammatory pathways. For example, some drimanes have been shown to inhibit the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of the inflammatory response.[4]

Antimicrobial Activity

The antimicrobial properties of drimane sesquiterpenoids are also a subject of research.[3] These compounds have shown activity against a range of microorganisms, suggesting their potential as leads for the development of new anti-infective agents.

Experimental Protocols

Isolation and Purification

A generalized workflow for the isolation of drimane sesquiterpenoids from Drimys winteri is depicted below. This process typically involves extraction from the plant material, followed by chromatographic separation to isolate the pure compound.

Cytotoxicity Assays

To evaluate the cytotoxic potential of 9α,11,12-Trihydroxydrim-7-en-6-one, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be utilized.

Signaling Pathways

While no specific signaling pathways have been elucidated for 9α,11,12-Trihydroxydrim-7-en-6-one, the inhibitory effects of related drimane sesquiterpenoids on the NF-κB pathway suggest a potential mechanism for anti-inflammatory action.[4]

Future Directions

The lack of specific biological data for 9α,11,12-Trihydroxydrim-7-en-6-one highlights a significant gap in the scientific literature. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial and fungal strains, and in various models of inflammation.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.

-

In Vivo Efficacy and Safety: Assessing the compound's efficacy and safety profile in animal models.

Conclusion

9α,11,12-Trihydroxydrim-7-en-6-one is a natural product with a chemical scaffold that suggests potential for therapeutic development. While current knowledge is limited, the biological activities of related drimane sesquiterpenoids provide a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties and potential applications of this promising compound.

References

physical and chemical properties of 9alpha,11,12-Trihydroxydrim-7-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

9alpha,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid belonging to the drimane class of natural products. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the isolation, purification, and characterization of related drimane sesquiterpenoids from their natural sources. Additionally, this guide explores the potential biological activities and associated signaling pathways, drawing on data from closely related analogues to provide a framework for future research and drug development endeavors.

Introduction

This compound is a specialized, naturally occurring organic compound. It is a derivative of drimane-type sesquiterpenes, which are found in various plants and fungi.[1] The core structure features multiple hydroxyl groups, which contribute to its unique chemical reactivity and potential for interaction with biological systems.[1] This compound is primarily utilized in research settings to investigate its biochemical properties and potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 192566-65-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄O₄ | [1][3] |

| Molecular Weight | 268.35 g/mol | [1][3] |

| Predicted Properties | ||

| Boiling Point | 449.9 ± 45.0 °C | [3] |

| Density | 1.157 ± 0.06 g/cm³ | [3] |

| pKa | 12.41 ± 0.70 | [3] |

Experimental Protocols

While specific experimental protocols for the isolation and biological evaluation of this compound are not detailed in the available literature, this section provides generalized methodologies based on the study of other drimane sesquiterpenoids isolated from natural sources such as Drimys winteri.

Isolation and Purification of Drimane Sesquiterpenoids

The following workflow outlines a typical procedure for the extraction and isolation of drimane sesquiterpenoids from plant material.

Caption: General workflow for the isolation and purification of drimane sesquiterpenoids.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., bark of Drimys winteri) is subjected to maceration with methanol at room temperature. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

-

Purification: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the compounds into various sub-fractions. Further purification of these sub-fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Activity Assay

The antimicrobial activity of drimane sesquiterpenoids can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Preparation of Test Compound: The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.

-

Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

The anti-inflammatory potential of drimane sesquiterpenoids is often evaluated by their ability to inhibit the NF-κB signaling pathway in cell-based assays.

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.

-

Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Biological Activity and Signaling Pathways

While specific bioactivity data for this compound is limited, the broader class of drimane sesquiterpenoids exhibits a range of biological effects.

Antimicrobial Activity: Many drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal and antibacterial properties.

Anti-inflammatory Activity: Several drimane sesquiterpenoids are known to possess anti-inflammatory properties. A key mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Inhibition of the NF-κB pathway by drimane sesquiterpenoids can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Caption: Postulated inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery. Although detailed experimental data for this specific molecule is currently scarce, the known biological activities of related drimane sesquiterpenoids provide a strong rationale for its continued study. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and other related natural products. Further studies are warranted to isolate and characterize this compound, and to definitively elucidate its biological activities and molecular targets.

References

An In-depth Technical Guide to 9α,11,12-Trihydroxydrim-7-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical properties, natural sources, and potential biological activities. While this molecule holds promise for further investigation, this guide also highlights the current gaps in the literature, particularly concerning quantitative biological data and detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of 9α,11,12-Trihydroxydrim-7-en-6-one.

Chemical and Physical Properties

9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid characterized by a drimane skeleton.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₄ | [1][2] |

| Molecular Weight | 268.35 g/mol | [1] |

| CAS Number | 192566-65-7 | [1][2] |

| Predicted Boiling Point | 449.9 ± 45.0 °C | [2] |

| Predicted Density | 1.157 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 12.41 ± 0.70 | [2] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Natural Sources and Isolation

9α,11,12-Trihydroxydrim-7-en-6-one has been isolated from the bark and leaves of Drimys winteri, a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina.[2][3]

Experimental Protocol: General Isolation of Drimane Sesquiterpenoids from Drimys winteri

While a specific protocol for the isolation of 9α,11,12-Trihydroxydrim-7-en-6-one is not detailed in the available literature, a general procedure for isolating drimane sesquiterpenoids from Drimys winteri bark can be adapted.[4][5]

dot

Caption: General workflow for the isolation of drimane sesquiterpenoids.

-

Extraction: The dried and powdered bark of Drimys winteri is subjected to maceration with a suitable organic solvent, such as ethyl acetate, at room temperature.

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Purification: Fractions containing the target compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure 9α,11,12-Trihydroxydrim-7-en-6-one.

Note: The specific solvent ratios and chromatographic conditions would need to be optimized for the targeted isolation of this particular compound.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for 9α,11,12-Trihydroxydrim-7-en-6-one is not currently available in the scientific literature. However, general synthetic strategies for related drimane sesquiterpenoids have been reported and could potentially be adapted.

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for 9α,11,12-Trihydroxydrim-7-en-6-one, this information is not publicly accessible in the reviewed literature.[6] For definitive structural confirmation and characterization, experimental acquisition of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data is essential.

Biological Activity and Potential Applications

9α,11,12-Trihydroxydrim-7-en-6-one is suggested to possess anti-inflammatory, antimicrobial, and anticancer properties, which are characteristic of many drimane sesquiterpenoids.[1] However, specific quantitative data (e.g., IC₅₀, MIC values) for this compound are not available in the public domain.

Anti-inflammatory Activity

Drimane sesquiterpenoids are known to exert anti-inflammatory effects, with some studies pointing to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response.

dot

Caption: Potential modulation of the NF-κB pathway by drimane sesquiterpenoids.

Antimicrobial Activity

Several drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal activity. For instance, polygodial and isotadeonal have shown fungistatic and fungicidal activities against various Candida species.[7] The potential antimicrobial spectrum and potency of 9α,11,12-Trihydroxydrim-7-en-6-one remain to be determined.

Anticancer Activity

The anticancer potential of 9α,11,12-Trihydroxydrim-7-en-6-one is another area for future research. Other drimane sesquiterpenoids have been reported to exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Assays

The following are general protocols for evaluating the potential biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform a serial dilution of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the microplate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Assay: MTT Cytotoxicity Assay

-

Cell Culture: Culture a selected cancer cell line in an appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with a range of concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) value.

Future Directions

To fully elucidate the therapeutic potential of 9α,11,12-Trihydroxydrim-7-en-6-one, further research is imperative. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Systematic screening of the compound's anti-inflammatory, antimicrobial, and anticancer activities to determine its potency and spectrum of action.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: Development of a robust and efficient synthetic route to enable the production of larger quantities for extensive biological testing and lead optimization.

-

Spectroscopic Characterization: Full structural elucidation and confirmation using modern spectroscopic techniques.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models.

Conclusion

9α,11,12-Trihydroxydrim-7-en-6-one is a natural product with a chemical scaffold that suggests potential biological activities of therapeutic interest. This technical guide has summarized the currently available information and provided a framework for its further investigation. The lack of detailed experimental data underscores the significant opportunities for novel research in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. biosynth.com [biosynth.com]

- 2. 9alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 192566-65-7|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

Potential Biological Activities of 9α,11,12-Trihydroxydrim-7-en-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one is limited in publicly available scientific literature. This guide summarizes the known biological activities of structurally related drimane sesquiterpenoids isolated from the same source, Drimys winteri, to provide a predictive framework for the potential therapeutic applications of 9α,11,12-Trihydroxydrim-7-en-6-one. The presented data, protocols, and pathways are primarily based on studies of compounds like polygodial, isodrimeninol, and drimenol.

Introduction

9α,11,12-Trihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities.[1] Isolated from the bark and leaves of Drimys winteri, a plant with a history of use in traditional medicine for inflammatory and painful conditions, this compound and its congeners are of significant interest for drug discovery.[1][2] The drimane skeleton is associated with antimicrobial, anti-inflammatory, and cytotoxic properties.[1] This technical guide provides an in-depth overview of the potential biological activities of 9α,11,12-Trihydroxydrim-7-en-6-one by extrapolating from data on its close structural analogues.

Quantitative Data on Related Drimane Sesquiterpenoids

The following tables summarize the quantitative biological activity data for prominent drimane sesquiterpenoids isolated from Drimys winteri. This data offers a comparative baseline for the potential potency of 9α,11,12-Trihydroxydrim-7-en-6-one.

Table 1: Antifungal and Antibacterial Activity of Drimane Sesquiterpenoids from Drimys winteri

| Compound | Organism | Activity | Value | Reference |

| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | [3] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | [3] |

| Valdiviolide | Gaeumannomyces graminis var. tritici | LC50 | 7-12 µg/mL | [3] |

| Drimendiol | Gaeumannomyces graminis var. tritici | LC50 | 60 µg/mL | [3] |

| Polygodial | Enterococcus avium | MIC | 16 µg/mL | [4] |

| Polygodial | Enterococcus avium | MBC | 8 µg/mL | [4] |

| Polygodial | Klebsiella pneumoniae | MIC | 32 µg/mL | [4] |

| Polygodial | Klebsiella pneumoniae | MBC | 16 µg/mL | [4] |

| Polygodial | Salmonella typhi | MIC | 64 µg/mL | [4] |

| Polygodial | Salmonella typhi | MBC | 64 µg/mL | [4] |

| Polygodial | Escherichia coli | MIC | 16-64 µg/mL | [4] |

| Polygodial | Escherichia coli | MBC | 8-32 µg/mL | [4] |

LC50: Lethal Concentration 50%; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Polygodial | MCF-7 | Breast Cancer | >200 | [1] |

| Polygodial | PC-3 | Prostate Cancer | 70.6 ± 5.9 | [1] |

| Polygodial | DU-145 | Prostate Cancer | 65.4 ± 5.5 | [1] |

| Isodrimenin | PC-3 | Prostate Cancer | 87.6 ± 9.2 | [1] |

| Isodrimenin | DU-145 | Prostate Cancer | >200 | [1] |

| Drimenol | PC-3 | Prostate Cancer | >200 | [1] |

| Drimenol | DU-145 | Prostate Cancer | >200 | [1] |

IC50: Half-maximal Inhibitory Concentration.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related drimane sesquiterpenoids, particularly polygodial, the potential mechanisms of action for 9α,11,12-Trihydroxydrim-7-en-6-one are likely to involve modulation of key inflammatory and cell survival pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] The drimane sesquiterpenoid polygodial has been shown to inhibit this pathway.[4][5] It is proposed that polygodial inhibits the phosphorylation of IκB-α, a critical step in the activation of NF-κB.[5] This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Anticancer Activity: Induction of Apoptosis

Several drimane sesquiterpenoids have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential for anticancer applications.[1][6] The mechanism is thought to involve the induction of apoptosis.[6] Studies on drimenol, isordrimenone, and polygodial in human melanoma cells indicated a reduction in cell viability and an apoptotic response.[2][6] This was associated with a decrease in the expression of Hsp70, a heat shock protein often overexpressed in cancer cells that confers resistance to apoptosis.[2][6]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activities of drimane sesquiterpenoids. These can serve as a starting point for designing experiments with 9α,11,12-Trihydroxydrim-7-en-6-one.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

1. Cell Seeding:

-

Culture cancer cells (e.g., PC-3, DU-145) in appropriate growth medium.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plates for 48 to 72 hours.

3. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes.

4. Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for NF-κB Pathway Analysis

This protocol provides a method to assess the effect of 9α,11,12-Trihydroxydrim-7-en-6-one on the phosphorylation of IκB-α.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages like RAW 264.7) in 6-well plates.

-

Pre-treat the cells with various concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for 30 minutes to activate the NF-κB pathway.

2. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκB-α (p-IκB-α) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total IκB-α and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities to determine the relative levels of p-IκB-α.

Conclusion and Future Directions

While direct evidence is still emerging, the analysis of structurally related drimane sesquiterpenoids from Drimys winteri strongly suggests that 9α,11,12-Trihydroxydrim-7-en-6-one possesses promising anti-inflammatory, antimicrobial, and cytotoxic properties. The proposed mechanisms of action, including the inhibition of the NF-κB pathway and the induction of apoptosis, provide a solid foundation for future research.

For drug development professionals, 9α,11,12-Trihydroxydrim-7-en-6-one represents a compelling lead compound. Further investigation should focus on:

-

Isolation and purification of sufficient quantities of 9α,11,12-Trihydroxydrim-7-en-6-one for comprehensive biological evaluation.

-

Direct assessment of its in vitro and in vivo efficacy in models of inflammation, infectious diseases, and cancer.

-

Elucidation of its specific molecular targets and a more detailed characterization of its effects on relevant signaling pathways.

-

Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

The information presented in this guide, though based on related compounds, offers a valuable roadmap for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antigrowth activity and induction of apoptosis in human melanoma cells by Drymis winteri forst extract and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

9α,11,12-Trihydroxydrim-7-en-6-one: A Technical Overview of its Potential as a Biological Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential role of 9α,11,12-Trihydroxydrim-7-en-6-one as an inhibitor or modulator of biological pathways. A comprehensive review of the existing scientific literature reveals a notable absence of specific studies detailing the bioactivity of this particular drimane sesquiterpenoid. However, by examining structurally related compounds isolated from the same natural source, Drimys winteri, we can infer its potential therapeutic applications and delineate experimental frameworks for its future investigation. This document provides a detailed analysis of the known biological activities, quantitative data, and experimental methodologies associated with other drimane sesquiterpenoids from Drimys winteri, offering a valuable resource for researchers seeking to characterize the pharmacological profile of 9α,11,12-Trihydroxydrim-7-en-6-one.

Introduction to 9α,11,12-Trihydroxydrim-7-en-6-one

9α,11,12-Trihydroxydrim-7-en-6-one is a naturally occurring sesquiterpenoid belonging to the drimane class of compounds. It has been isolated from the leaves and bark of Drimys winteri, a plant species known for producing a variety of biologically active secondary metabolites[1][2]. The chemical structure of 9α,11,12-Trihydroxydrim-7-en-6-one is characterized by a drimane skeleton with hydroxyl groups at positions 9, 11, and 12, and a ketone group at position 6. While its specific biological functions have not been extensively studied, its classification as a drimane sesquiterpenoid suggests potential roles in various biological processes. Commercial suppliers suggest that its mode of action may involve the inhibition or modulation of enzymatic reactions and signaling pathways, with potential applications in anti-inflammatory, antimicrobial, and anticancer research.

Drimane sesquiterpenoids, as a class, are known for a wide array of biological activities, including cytotoxic, antifeedant, insecticidal, antibacterial, antifungal, and antimalarial properties. Given the shared core structure, it is plausible that 9α,11,12-Trihydroxydrim-7-en-6-one may exhibit similar activities. This guide will, therefore, focus on the established biological effects of other drimane sesquiterpenoids isolated from Drimys winteri to provide a predictive framework for the study of this lesser-known compound.

Biological Activities of Structurally Related Drimane Sesquiterpenoids

While specific data on 9α,11,12-Trihydroxydrim-7-en-6-one is lacking, several other drimane sesquiterpenoids from Drimys winteri have been investigated for their inhibitory and modulatory effects. These studies provide valuable insights into the potential activities of the target compound.

Antifungal Activity

Several drimane sesquiterpenoids from Drimys winteri have demonstrated potent antifungal activity. For instance, polygodial and isodrimeninol have been shown to be effective against the plant pathogen Gaeumannomyces graminis var. tritici. Their mechanism of action is believed to involve the induction of fungal lipid peroxidation and damage to the cell wall.

Antibacterial Activity

The antibacterial properties of drimane sesquiterpenoids have also been reported. Polygodial, for example, has shown activity against various bacterial strains.

Cytotoxic Activity

The potential of drimane sesquiterpenoids as anticancer agents has been a subject of research. Their cytotoxic effects are often attributed to the modulation of specific cellular pathways.

Quantitative Data for Related Drimane Sesquiterpenoids

The following tables summarize the available quantitative data for the biological activities of drimane sesquiterpenoids isolated from Drimys winteri. This data provides a benchmark for the potential potency of 9α,11,12-Trihydroxydrim-7-en-6-one.

Table 1: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri

| Compound | Fungal Species | Activity Metric | Value | Reference |

| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7-10 µg/mL | |

| Drimendiol | Gaeumannomyces graminis var. tritici | LC50 | 60 µg/mL |

Table 2: Antibacterial Activity of Polygodial from Drimys winteri

| Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Escherichia coli | MIC | 64 | |

| Staphylococcus aureus | MIC | 8 | |

| Helicobacter pylori | MIC | 32 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of drimane sesquiterpenoid activity. These protocols can be adapted for the investigation of 9α,11,12-Trihydroxydrim-7-en-6-one.

Antifungal Susceptibility Assay

This protocol is based on the methodology used to assess the antifungal activity of drimane sesquiterpenoids against Gaeumannomyces graminis var. tritici.

-

Fungal Culture: G. graminis var. tritici is maintained on potato dextrose agar (PDA) at 25°C.

-

Inoculum Preparation: Mycelial plugs (5 mm diameter) are taken from the edge of a 7-day-old culture.

-

Assay Plates: PDA plates are amended with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Control plates contain the solvent alone.

-

Inoculation and Incubation: A mycelial plug is placed at the center of each agar plate. The plates are incubated at 25°C for a period sufficient for the fungal growth to cover the control plates.

-

Data Analysis: The diameter of fungal growth is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The LC50 (lethal concentration 50%) is determined by probit analysis.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes a standard broth microdilution method to determine the MIC of a compound against bacterial strains.

-

Bacterial Strains and Culture Conditions: Bacterial strains are grown in appropriate broth media (e.g., Mueller-Hinton broth) at 37°C.

-

Inoculum Preparation: Bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Assay Preparation: The test compound is serially diluted in broth media in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts related to the investigation of drimane sesquiterpenoids.

Caption: Experimental workflow for the isolation and biological evaluation of 9α,11,12-Trihydroxydrim-7-en-6-one.

Caption: Potential mechanisms of action for drimane sesquiterpenoids as biological modulators.

Conclusion and Future Directions

9α,11,12-Trihydroxydrim-7-en-6-one represents an understudied natural product with significant potential as a biological inhibitor or modulator. While direct evidence of its activity is currently unavailable, the well-documented biological effects of structurally related drimane sesquiterpenoids from Drimys winteri provide a strong rationale for its further investigation. The data and experimental protocols presented in this guide offer a solid foundation for researchers to begin to unravel the pharmacological profile of this compound. Future research should focus on isolating or synthesizing sufficient quantities of 9α,11,12-Trihydroxydrim-7-en-6-one to perform a comprehensive panel of biological assays, including but not limited to antifungal, antibacterial, and cytotoxic evaluations. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its potential for therapeutic development.

References

Preliminary Investigation of 9α,11,12-Trihydroxydrim-7-en-6-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary investigation into the bioactive properties of 9α,11,12-Trihydroxydrim-7-en-6-one, a sesquiterpenoid compound.[1] While specific experimental data for this compound is not yet publicly available, this document provides a comprehensive framework for its initial screening, focusing on key areas of therapeutic interest: cytotoxicity, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, illustrative data presentation formats, and workflow visualizations are provided to guide researchers in the systematic evaluation of this and other novel natural products.

Introduction

9α,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Compounds with similar structural features have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] A systematic preliminary investigation is therefore warranted to elucidate the therapeutic potential of this specific molecule. This guide details the foundational assays for such an investigation.

Proposed Areas of Bioactivity Screening

A logical starting point for the bioactivity screening of 9α,11,12-Trihydroxydrim-7-en-6-one includes:

-

Cytotoxicity: To determine the compound's effect on cell viability and identify potential anticancer properties or general toxicity.

-

Anti-inflammatory Activity: To assess its ability to mitigate inflammatory responses, a key factor in many chronic diseases.

-

Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The following sections detail the methodologies for the proposed bioactivity assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells.[2][3]

Workflow for Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Culture: Culture a human embryonic kidney cell line (e.g., HEK293) in appropriate media and conditions.

-

Seeding: Seed 3 × 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

-

Treatment: Prepare serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one (e.g., 1 to 100 µg/mL) in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Screening: Protein Denaturation Assay

The inhibition of protein denaturation is a common in vitro assay to screen for anti-inflammatory activity.[5][6] Denaturation of proteins is a well-documented cause of inflammation.[7]

Workflow for Anti-inflammatory Screening

Caption: Workflow for the protein denaturation assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of 9α,11,12-Trihydroxydrim-7-en-6-one.[7]

-

Control: A similar volume of double-distilled water will serve as the control.[7]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Reading: Measure the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[6]

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Workflow for Antimicrobial Screening

Caption: Workflow for the broth microdilution assay.

Protocol:

-

Preparation of Dilutions: Prepare two-fold serial dilutions of 9α,11,12-Trihydroxydrim-7-en-6-one in a suitable liquid growth medium in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[9]

-

Inoculation: Inoculate each well with the microbial suspension. Include wells with only the medium (negative control) and wells with the medium and inoculum but no compound (positive control).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Data Presentation